molecular formula C19H18ClF2N3O3 B174157 7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 127254-10-8

7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B174157
M. Wt: 409.8 g/mol
InChI Key: PNUZDKCDAWUEGK-UHTWSYAYSA-N
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Description

Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and different types of chemical reactions. For example, the quinoline core could be synthesized using the Skraup or Doebner-Miller reactions, while the spirocyclic structure could be formed using a spirocyclization reaction. The fluorocyclopropyl group could be introduced using a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the types of bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carboxylic acid group could undergo reactions such as esterification or amide formation, while the quinoline core could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the carboxylic acid could make it more soluble in polar solvents, while the aromatic rings could contribute to its UV-visible absorption spectrum .

Scientific Research Applications

  • JAK1-selective Inhibitor

    • Scientific Field: Medicinal Chemistry
    • Application Summary: This compound has been used as a core scaffold to design a JAK1-selective inhibitor . The structural design was based on the combination of tofacitinib’s 7-deazapurine and 5-azaspiro .
    • Methods of Application: The compound exhibited an IC50 value of 8.5 nM against JAK1 with a selectivity index of 48 over JAK2 . To optimize the compound as a lead compound, in vitro ADME, hERG, kinase profiling, and pharmacokinetic tests were performed .
    • Results: The compound exhibited desired efficacies in CIA and AIA models .
  • Intermediate for Leucotriene Antagonists

    • Scientific Field: Organic Chemistry
    • Application Summary: 5-Oxaspiro[2.4]heptan-6-one, a compound structurally similar to the one you mentioned, is used as an intermediate product for producing leucotriene antagonists .
    • Methods of Application: The compound is obtained from [3-(hydroxymethyl)oxetan-3-yl]acetonitrile by conversion with hydrogen bromide and cyclization of the intermediate product .
    • Results: The process starts with easily attainable materials and does not require any isomeric separation .
  • GUMBOS (Group of Uniform Materials Based on Organic Salts)
    • Scientific Field: Material Science
    • Application Summary: GUMBOS are highly functional and tunable organic ionic materials that exhibit a solid state at room temperature . They are composed of oppositely charged bulky ions with high thermal stability .
    • Methods of Application: A variety of GUMBOS has been designed and synthesized by selecting appropriate ion pairs to use in targeted applications of different fields .
    • Results: The specific results or outcomes obtained from this application are not detailed in the source .

Safety And Hazards

The safety and hazards of this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These properties could be evaluated using experimental tests and computational predictions .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its biological activity, optimizing its synthesis, and investigating its reactivity and physical properties .

properties

IUPAC Name

7-[(7R)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUZDKCDAWUEGK-UHTWSYAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12CN(C[C@@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

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